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molecular formula C14H14O B8803328 2-Methoxy-6-(prop-1-en-2-yl)naphthalene CAS No. 34352-92-6

2-Methoxy-6-(prop-1-en-2-yl)naphthalene

Cat. No. B8803328
M. Wt: 198.26 g/mol
InChI Key: RQCAOSNEXWLSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05286902

Procedure details

In Step E, the 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene product of Step D (Formula V) is reacted with the 2-methoxy-6-isopropenylnaphthalene of Formula VI in the presence of a solvent and a catalyst at reflux temperatures to form the epoxide derivative 2- 6-methoxy-2-naphthyl)propylene oxide of Formula VII and 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene of Formula VIII.
Name
2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]([O:16]O)([CH3:15])[CH3:14])[CH:9]=2)[CH:4]=1.COC1C=CC2C(=CC=C(C(C)=C)C=2)C=1>>[CH2:15]1[O:16][CH:13]1[CH3:14].[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]([OH:16])([CH3:14])[CH3:15])[CH:9]=2)[CH:4]=1

Inputs

Step One
Name
2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(=C)C
Name
Formula VI
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a catalyst at reflux temperatures

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C)(C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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